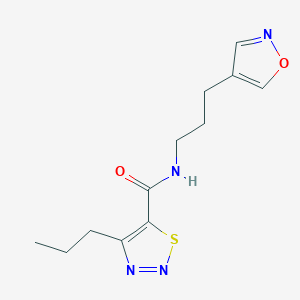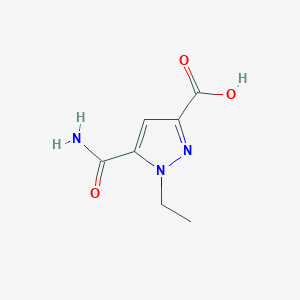
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, which is a cellular complex responsible for degrading proteins that are no longer needed by the cell. MPTP has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The synthesis and evaluation of compounds related to N-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide have been explored for their potential in treating various diseases. For instance, compounds with morpholine groups have been designed as KCNQ2 potassium channel openers, demonstrating significant activity in models related to migraine (Wu et al., 2003). Additionally, novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share structural similarities, have been identified as inhibitors of HIV-1 replication, showing promising activity against the virus (Che et al., 2015).
Molecular Biology Applications
Research has also delved into the neuroprotective effects of compounds within this chemical family. ONO-1924H, a novel inhibitor of poly ADP-ribose polymerase (PARP) that includes a morpholino group, has been studied for its effects on cytotoxicity in PC12 cells and cerebral damage in vivo, suggesting potential therapeutic applications for ischemic stroke (Kamanaka et al., 2004).
Materials Science Applications
In the field of materials science, morpholinium-based ionic liquids have been synthesized and characterized, highlighting their potential for high-voltage applications due to their thermal stability and electrochemical properties (Lunin et al., 2017). These materials could be relevant for energy storage and conversion technologies.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-19(8-14-27(23,24)16-5-2-1-3-6-16)20-15-17(18-7-4-13-26-18)21-9-11-25-12-10-21/h1-7,13,17H,8-12,14-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXXPCZXORBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2740984.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-propan-2-ylurea](/img/structure/B2740989.png)


![3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2740992.png)
![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)